REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([S:10](O)(=[O:12])=[O:11])=[C:7]([CH3:14])[C:6]=2[CH:15]=1.O=P(Cl)(Cl)[Cl:18]>>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([S:10]([Cl:18])(=[O:12])=[O:11])=[C:7]([CH3:14])[C:6]=2[CH:15]=1
|
Name
|
5-fluoro-3-methylbenzothiophene-2-sulfonic acid
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(C(=C(S2)S(=O)(=O)O)C)C1
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The POCl3 was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the crude product was dissolved in CH2Cl2
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(C(=C(S2)S(=O)(=O)Cl)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.23 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |